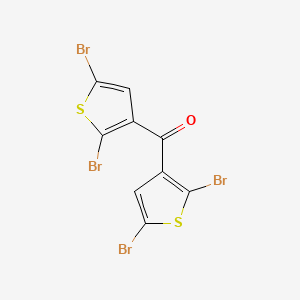

Bis(2,5-dibromothiophen-3-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

57248-34-7 |

|---|---|

Molecular Formula |

C9H2Br4OS2 |

Molecular Weight |

509.9 g/mol |

IUPAC Name |

bis(2,5-dibromothiophen-3-yl)methanone |

InChI |

InChI=1S/C9H2Br4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |

InChI Key |

MCMRHLXLAHUDLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)C2=C(SC(=C2)Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,5 Dibromothiophen 3 Yl Methanone and Precursors

Strategies for Carbon-Carbon Bond Formation in Thiophene (B33073) Systems

The creation of the central carbonyl bridge between two 2,5-dibromothiophene (B18171) units, as well as the arylation of thiophene rings, relies heavily on modern carbon-carbon bond-forming reactions. These methods offer a versatile toolkit for the functionalization of the thiophene core.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their efficiency and functional group tolerance in forging carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for the arylation of halogenated thiophenes. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. In the context of dibromothiophenes, this reaction is primarily utilized for the selective functionalization at the bromine-bearing positions. For instance, 2,5-dibromothiophene can be selectively arylated at the 5-position by reacting it with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity.

A common catalytic system for the Suzuki-Miyaura coupling of dibromothiophenes is Pd(OAc)₂/PPh₃ in solvents like 95% ethanol, which has been shown to be effective for the double cross-coupling of various dibromothiophenes with (hetero)arylboronic acids to yield diarylthiophenes. wisc.edu

Table 1: Examples of Suzuki-Miyaura Coupling for Arylation of Dibromothiophenes

| Dibromothiophene Reactant | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(4-Cyanophenyl)-5-bromothiophene | ~70-80 |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-Bromo-3-hexyl-5-phenylthiophene | Moderate to Good |

| 2,5-Dibromothiophene | Various arylboronic acids | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 95% EtOH | 2,5-Diarylthiophenes | Moderate to Excellent |

Note: The yields are approximate and can vary based on specific reaction conditions.

Achieving regioselectivity is a key challenge in the functionalization of polyhalogenated heterocycles like dibromothiophenes. The differing reactivity of the α- and β-positions of the thiophene ring, as well as the electronic effects of existing substituents, can be exploited to control the position of incoming groups.

Palladium-catalyzed reactions allow for the regioselective functionalization of thiophenes. For example, direct C-H arylation can be directed to specific positions under controlled conditions. While the α-positions (2 and 5) are generally more reactive towards electrophilic substitution and many cross-coupling reactions, functionalization at the β-positions (3 and 4) can be achieved through methods like directed metalation followed by cross-coupling.

In the synthesis of bis(2,5-dibromothiophen-3-yl)methanone, the crucial step is the formation of a carbon-carbon bond at the 3-position. This is typically achieved by first generating a nucleophilic center at this position.

Other Organometallic Reagent-Mediated Reactions for Thiophene Functionalization

Besides palladium-catalyzed reactions, other organometallic reagents play a significant role in the functionalization of thiophenes.

One plausible route to this compound involves the generation of a 3-thienyllithium or 3-thienylmagnesium (Grignard) species from 2,5-dibromothiophene. This can be accomplished through a halogen-metal exchange reaction, for instance, by treating 2,3,5-tribromothiophene (B1329576) with a strong base like n-butyllithium at low temperatures, which selectively removes the bromine at the 3-position to form 2,5-dibromo-3-thienyllithium. This highly reactive intermediate can then be reacted with a suitable electrophile to introduce the carbonyl group.

A similar strategy has been reported for the synthesis of the analogous iodo compound, bis(2-iodothiophen-3-yl)methanone. This suggests a viable pathway where 2,5-dibromo-3-thienyllithium is reacted with a carbonyl source such as N,N,N',N'-tetramethylurea or a chloroformate derivative.

Table 2: Key Organometallic Intermediates in Thiophene Functionalization

| Thiophene Precursor | Reagent | Organometallic Intermediate | Subsequent Reaction |

| 2,3,5-Tribromothiophene | n-Butyllithium | 2,5-Dibromo-3-thienyllithium | Reaction with an electrophile |

| 3-Bromothiophene | Magnesium | 3-Thienylmagnesium bromide | Coupling with acyl chlorides |

| 2,5-Dibromothiophene | Isopropylmagnesium chloride | 2,5-Dibromo-3-(chloromagnesio)thiophene | Cross-coupling reactions |

Acylation Reactions Involving Halogenated Thiophenes

Direct Friedel-Crafts acylation of 2,5-dibromothiophene to introduce the carbonyl group at the 3-position is generally not a feasible approach. The two electron-withdrawing bromine atoms strongly deactivate the thiophene ring towards electrophilic aromatic substitution, making such reactions highly challenging.

However, acylation can be achieved by reacting an organometallic derivative of 2,5-dibromothiophene with an acylating agent. For example, a 2,5-dibromo-3-thienyl Grignard or lithium reagent can react with an acyl chloride or an anhydride (B1165640) to form a ketone. To synthesize the symmetrical this compound, a potential strategy involves the reaction of two equivalents of the organometallic reagent with a carbonyl source like phosgene (B1210022) (COCl₂) or a related derivative.

Halogenation Techniques for Dibromothiophene Precursors

The synthesis of this compound fundamentally relies on the availability of appropriately halogenated thiophene precursors. The most common precursor is 2,5-dibromothiophene, which is typically prepared by the direct bromination of thiophene.

Thiophene is highly reactive towards electrophilic halogenation. The reaction with bromine is vigorous and can lead to a mixture of brominated products. To achieve selective dibromination at the 2 and 5 positions, the reaction conditions must be carefully controlled. A common method involves treating thiophene with two equivalents of a brominating agent.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. The reaction is often carried out in a solvent such as a mixture of chloroform (B151607) and acetic acid. The use of NBS is advantageous as it is easier to handle than elemental bromine and often leads to cleaner reactions with higher yields of the desired dibrominated product.

Table 3: Common Halogenation Methods for Thiophene

| Thiophene Substrate | Halogenating Agent | Solvent | Key Conditions | Product |

| Thiophene | Bromine (2 eq.) | Acetic Acid | Controlled temperature | 2,5-Dibromothiophene |

| Thiophene | N-Bromosuccinimide (2 eq.) | Chloroform/Acetic Acid | Room temperature | 2,5-Dibromothiophene |

| 3-Alkylthiophene | N-Bromosuccinimide (2 eq.) | Dimethylformamide | Controlled temperature | 2,5-Dibromo-3-alkylthiophene |

Direct Bromination of Thiophene Derivatives

Direct bromination is a fundamental method for introducing bromine atoms onto the thiophene ring. Thiophene is highly reactive towards electrophilic substitution, often leading to polybrominated products. iust.ac.irwikipedia.org The reaction is typically rapid, even at low temperatures, and can result in tetrasubstitution if not carefully controlled. iust.ac.ir The α-positions (2 and 5) are the most reactive sites.

The synthesis of the key precursor, 2,5-dibromothiophene, can be achieved by reacting thiophene with two equivalents of a brominating agent. A common laboratory and industrial approach involves the use of elemental bromine (Br₂), often in a solvent like acetic acid or without a solvent. iust.ac.ireurekaselect.com A solvent-free continuous microreactor process using pure bromine has been shown to produce 2,5-dibromothiophene with high selectivity and yields up to 86%. eurekaselect.com This method significantly reduces reaction time from hours to less than a second compared to batch processing. eurekaselect.com

The conditions for direct bromination can be tuned to favor specific products. For instance, the choice of solvent, temperature, and brominating agent can influence the degree and regioselectivity of the bromination.

| Reagent System | Product(s) | Yield | Reference |

| Br₂ (2 equiv.), 48% HBr | 2,5-dibromothiophene | Good | iust.ac.ir |

| Br₂ (solvent-free), Microreactor | 2,5-dibromothiophene | 86% | eurekaselect.com |

| NBS, Acetic Acid | 2-bromosubstituted thiophenes | >99% regioselectivity | tandfonline.com |

| Br₂, H₂O₂/HBr | Brominated thiophenes | up to 99.8% conversion | researchgate.net |

Selective Bromination Strategies

Achieving specific bromination patterns, particularly for substituted thiophenes, requires more nuanced strategies to control regioselectivity. When a thiophene ring already bears a substituent, this group directs the position of subsequent electrophilic additions. For the synthesis of this compound, a key intermediate would be a thiophene functionalized at the 3-position, which must then be brominated at the 2- and 5-positions.

One effective strategy for selective bromination is the use of N-Bromosuccinimide (NBS). NBS is a milder brominating agent than elemental bromine and is often used for regioselective bromination of activated aromatic rings. In acetic acid, NBS has been shown to brominate substituted thiophenes with high regioselectivity at available α-positions (2- or 5-positions). tandfonline.com

Another powerful technique involves metal-halogen exchange followed by quenching with a bromine source. This is particularly useful for introducing bromine at a specific, less reactive position. For example, a thiophene derivative can be treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate a specific carbon atom, creating a lithiated intermediate. google.comgoogle.com This intermediate then readily reacts with bromine (Br₂) to install a bromine atom at the desired location. By controlling the molar ratio of the lithium source and bromine, the degree of bromination can be precisely managed. google.comgoogle.com This method allows for the synthesis of specific bromoalkylthiophenes that might be difficult to obtain through direct electrophilic substitution. google.com

Preparation of Intermediate Thiophene-Based Methanones

The central carbonyl group of this compound is typically introduced via acylation reactions. The Friedel-Crafts acylation is a cornerstone of this approach, involving the reaction of an aromatic ring with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com

For thiophenes, which are sensitive to strong Lewis acids like aluminum chloride (AlCl₃) that can cause polymerization, milder catalysts such as tin tetrachloride (SnCl₄) are often preferred. iust.ac.ir The reaction involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. sigmaaldrich.comorganic-chemistry.org

A plausible route to the target compound involves the Friedel-Crafts acylation of 2,5-dibromothiophene. The electron-withdrawing nature of the bromine atoms deactivates the ring, making the reaction more challenging than with unsubstituted thiophene. The acylation would be expected to occur at the 3-position. The synthesis of the analogous compound, Bis(2-iodothiophen-3-yl)methanone, has been reported, suggesting the viability of this synthetic pathway for halogenated dithienyl methanones. nih.gov

Alternative methods for creating thiophene-based ketones include the reaction of thienyllithium or thienyl-Grignard reagents with appropriate electrophiles like acyl chlorides or Weinreb amides.

Convergent and Divergent Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through either convergent or divergent strategies.

Divergent Synthesis: A divergent route begins with a central core that is subsequently elaborated. In this case, one could start with a pre-formed dithienylmethanone, such as di(thiophen-3-yl)methanone. This intermediate would then undergo a four-fold electrophilic bromination to install bromine atoms at the 2- and 5-positions of both thiophene rings. This approach presents a significant challenge in controlling the bromination to achieve the desired product exclusively, as mixtures of partially and fully brominated compounds are likely.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately and then joining them in the final steps. This is often a more efficient approach. For the target compound, a convergent strategy would involve synthesizing a 2,5-dibromothiophene unit functionalized at the 3-position, and then coupling two of these units together with a one-carbon carbonyl source.

A potential convergent route is outlined below:

Preparation of the Precursor: Start with 2,5-dibromothiophene.

Functionalization: Introduce a functional group at the 3-position that can be converted into a nucleophile. This could be achieved by a third bromination to yield 2,3,5-tribromothiophene, followed by a selective metal-halogen exchange (e.g., with n-BuLi) at the 3-position to form 3-lithio-2,5-dibromothiophene.

Coupling: React two equivalents of the 3-lithio-2,5-dibromothiophene intermediate with a suitable carbonyl electrophile, such as phosgene (COCl₂), a chloroformate, or N,N'-carbonyldiimidazole (CDI), to form the central ketone linkage.

| Strategy | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |

| Divergent | Di(thiophen-3-yl)methanone | Electrophilic Bromination (4x) | Fewer overall steps. | Poor control over bromination, likely results in product mixtures and low yield. |

| Convergent | 2,5-Dibromothiophene, Carbonyl Source (e.g., COCl₂) | Lithiation, Nucleophilic Acyl Substitution | High control over regiochemistry, potentially higher yield. | More synthetic steps are required to prepare the functionalized intermediate. |

Reaction Mechanisms and Selectivity in Thiophene Functionalization Relevant to Bis 2,5 Dibromothiophen 3 Yl Methanone

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions of Dibromothiophenes

Oxidative addition is the initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the dibromothiophene. illinois.edu This step is often rate-determining and selectivity-determining in many cross-coupling reactions. chemrxiv.org For dibromothiophenes, studies have shown that the oxidative addition at the C–Br bond adjacent to the sulfur atom (α-position) is extremely facile. rsc.org This high reactivity is attributed to the electronic properties of the thiophene (B33073) ring, where the carbon adjacent to the heteroatom is more electron-deficient.

Two primary mechanisms are considered for oxidative addition at a Pd(0) center: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. chemrxiv.org The preferred pathway can be influenced by the substrate, the ligands on the palladium catalyst, and the coordination number of the active catalytic species. chemrxiv.orgnih.gov For instance, coordinatively unsaturated 12-electron PdL species tend to favor a concerted mechanism, while 14-electron PdL2 species may prefer a nucleophilic displacement mechanism. chemrxiv.org The choice of phosphine (B1218219) ligands, for example, can tune the reactivity of the palladium center and influence which C-Br bond reacts first in a di- or polyhalogenated substrate. csbsju.edu In the context of dibromothiophenes, the rapid oxidative addition at the α-position is a key factor that determines the initial site of functionalization. rsc.org

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center. csbsju.edu In the palladium-catalyzed cross-coupling of functionalized dibromothiophenes with arylboronic acids, NMR spectroscopic studies have provided evidence that transmetalation is the rate-limiting step for the sequential substitution processes. rsc.orgrsc.org This finding contrasts with many other cross-coupling systems where oxidative addition is the slowest step.

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. csbsju.eduresearchgate.net This step is generally fast and irreversible. The mechanism can be either direct from a four-coordinate complex or proceed through a dissociative pathway to form a three-coordinate intermediate before elimination. acs.orgnih.gov

The outcome of reductive elimination can be influenced by the steric and electronic nature of the ligands and the coupling partners. rsc.org For instance, bulky ligands can promote reductive elimination. Furthermore, certain additives, particularly electron-withdrawing olefins, can facilitate the coupling by coordinating to the palladium center and lowering the activation energy for elimination. acs.orgnih.gov The stability of the resulting palladium(0) complex also plays a role in driving the reaction forward. researchgate.net In the synthesis of functionalized thiophenes, an efficient reductive elimination step is crucial to ensure high turnover of the catalyst and completion of the reaction.

Regioselectivity and Site-Selectivity in Dibromothiophene Reactivity

In molecules with multiple reactive sites, such as 2,5-dibromothiophene (B18171), controlling which site reacts is a significant challenge. Regioselectivity in the functionalization of dibromothiophenes is primarily dictated by the differential reactivity of the C-Br bonds at the α (2- and 5-) and β (3- and 4-) positions. As noted, the C-Br bond at the α-position (adjacent to the sulfur) is significantly more reactive towards oxidative addition by a palladium(0) catalyst. rsc.orgresearchgate.net This inherent electronic bias leads to preferential coupling at the 5-position in 2,5-dibromo-3-substituted thiophenes. researchgate.net

This predictable selectivity allows for sequential, site-selective cross-coupling reactions. rsc.orgrsc.org For instance, a first coupling reaction can be performed under milder conditions to functionalize the more reactive α-position, followed by a second coupling under more forcing conditions to modify the less reactive position. nih.gov However, this inherent selectivity can sometimes be overridden by the choice of catalyst and ligands. nih.govnih.gov In some dihaloheteroarenes, bulky ligands have been shown to invert the typical selectivity, favoring reaction at a site that is usually less reactive. nih.govnsf.gov This ligand-controlled selectivity arises from altering the mechanism of oxidative addition. chemrxiv.org

| Factor | Influence on Selectivity | Typical Outcome in 2,5-Dibromothiophene | Reference |

|---|---|---|---|

| Electronic Effects | The α-position (C2/C5) is more electron-deficient and acidic, favoring oxidative addition. | Preferential reaction at C2 or C5 over C3 or C4. | rsc.org |

| Catalyst/Ligand | Bulky or electronically distinct ligands can alter the preferred site of oxidative addition, sometimes overriding inherent substrate bias. | Standard catalysts (e.g., using dppf ligands) favor the α-position. Unconventional selectivity can be induced with specific bulky ligands. | nih.govnih.gov |

| Reaction Conditions | Temperature and choice of base can influence the relative rates of reaction at different sites, allowing for sequential functionalization. | Milder conditions target the more reactive α-position first. | nih.gov |

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of thiophene functionalization is a delicate interplay of electronic and steric effects. Electron-donating or electron-withdrawing groups on the thiophene ring, the incoming nucleophile, or the catalyst ligands can significantly alter the reaction's course and rate.

Electronic factors are paramount in determining the intrinsic reactivity of the C-Br bonds. In 2,5-dibromothiophene, the electron-withdrawing inductive effect of the sulfur atom and the halogens makes the α-carbons more electrophilic and susceptible to oxidative addition. researchgate.net A substituent at the 3-position can further modulate this reactivity. An electron-donating group (like an alkyl group) may slightly decrease the reactivity of the adjacent C-Br bonds, while an electron-withdrawing group (like a carbonyl) would enhance it.

Steric factors primarily arise from the size of the substituents on the thiophene ring and the bulkiness of the catalyst's ligands. researchgate.netmdpi.com Bulky ligands on the palladium catalyst can hinder its approach to a sterically congested C-Br bond, thereby directing the reaction to a less hindered site. nih.govnih.gov For example, a large substituent at the 3-position of a 2,5-dibromothiophene could sterically disfavor reaction at the adjacent 2-position, potentially enhancing selectivity for the more accessible 5-position. This steric hindrance can also affect the rate of reductive elimination; highly congested intermediates may undergo this step more rapidly to relieve steric strain. rsc.org The interplay between these electronic and steric influences allows for fine-tuning of reaction conditions to achieve the desired regiochemical outcome.

Based on a thorough search of available scientific literature, specific experimental data for the structural and computational analysis of the compound "Bis(2,5-dibromothiophen-3-yl)methanone" is not available. The required information for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray diffraction studies for this exact molecule could not be located.

Consequently, it is not possible to generate the requested article while strictly adhering to the provided outline and content requirements, which mandate a focus solely on "this compound." Introducing data from analogous or related compounds would violate the explicit instructions to not discuss information outside the specified scope.

Structural Characterization and Computational Analysis of Bis 2,5 Dibromothiophen 3 Yl Methanone and Analogues

X-ray Diffraction Studies for Solid-State Structure

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure and packing of Bis(2,5-dibromothiophen-3-yl)methanone and its analogues are significantly influenced by a variety of non-covalent interactions. The presence of bromine atoms, the carbonyl group, and the thiophene (B33073) rings gives rise to specific and directional intermolecular forces that dictate the supramolecular architecture.

Key interactions observed in the crystal lattices of related brominated thiophene compounds include:

Halogen Bonding: The bromine atoms on the thiophene rings are capable of forming halogen bonds (C-Br···O, C-Br···S, C-Br···Br). This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br covalent bond. This positive region can interact favorably with nucleophilic sites such as the oxygen of the carbonyl group or the sulfur atom of a neighboring thiophene ring. mdpi.com

Hydrogen Bonding: Although the parent molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds can play a crucial role in stabilizing the crystal packing. The aromatic protons of the thiophene ring can interact with the electronegative oxygen of the carbonyl group or bromine atoms on adjacent molecules. researchgate.net

Other Interactions: Dipole-dipole interactions involving the polar carbonyl group and weak C–H···π interactions are also observed, further guiding the assembly of molecules in the solid state. researchgate.netrsc.org The interplay of these forces can lead to the formation of different crystal polymorphs, each with distinct physical properties. The introduction of different substituent groups can weaken or strengthen these intermolecular interactions, thereby altering crystal quality, melting point, and solubility. rsc.org

These varied interactions result in complex three-dimensional packing motifs, often leading to herringbone or layered structures. Understanding these packing arrangements is critical as they directly influence the material's bulk properties, such as charge transport in organic semiconductors.

Advanced Computational Chemistry Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool to investigate the molecular properties of this compound at the atomic level, providing insights that complement experimental findings.

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals, Band Gaps)

The electronic properties of this compound are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are employed to determine the energies and spatial distributions of these orbitals.

The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capacity. mdpi.com For thiophene-based systems, the HOMO is often characterized by π-orbitals delocalized across the thiophene rings and the sulfur atoms. The LUMO, conversely, is also a π*-antibonding orbital, often with significant contributions from the carbonyl bridge and the carbon atoms of the thiophene rings. researchgate.net

Table 1: Calculated HOMO-LUMO Gaps for Related Thiophene Derivatives

| Compound | Bridge/Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| BBDT-CH₂ | -CH₂- | -5.14 | -2.85 | 2.29 |

| BBDT-C=O | -C=O- | -5.51 | -3.28 | 2.23 |

This table presents data for α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives to illustrate the effect of the bridging group on the electronic band gap, as calculated by DFT (B3LYP/6-31G). ub.ac.id The data shows that a carbonyl (C=O) bridge, similar to that in the subject compound, significantly impacts the electronic structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. The highest negative potential is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. A significant area of positive potential, known as a σ-hole, is anticipated on the outer surface of the bromine atoms. mdpi.com This positive region is key to the formation of halogen bonds. The hydrogen atoms on the thiophene rings would also exhibit a degree of positive potential.

Neutral Potential (Green): These regions typically correspond to the carbon backbone of the thiophene rings.

The MEP map provides a visual guide to the molecule's intermolecular interaction sites, corroborating the types of interactions discussed in the crystal packing analysis. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Using methods like DFT, it is possible to calculate:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by simulating the vibrational modes of the molecule. Key predicted frequencies for this compound would include the characteristic stretching frequency of the C=O bond, C-Br stretching modes, and various vibrations associated with the thiophene ring (C-S, C=C, and C-H stretching and bending).

Electronic Transitions (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This involves calculating the energies of excited states, which correspond to the absorption wavelengths (λmax). For conjugated systems like this, the primary absorptions are typically due to π→π* transitions. researchgate.net The calculations can help assign the specific electronic transitions responsible for the observed absorption bands.

NMR Chemical Shifts: The chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy can be calculated and compared to experimental spectra to aid in signal assignment and structural verification.

Computational Modeling of Reaction Pathways and Transition States

DFT is instrumental in elucidating the mechanisms of chemical reactions involving this compound. The two C-Br bonds are active sites for various cross-coupling reactions, such as Suzuki or Stille reactions, which are fundamental for creating more complex conjugated materials. researchgate.net

Computational modeling can map the entire reaction coordinate for such a transformation. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products along the reaction pathway.

Calculating Energetics: Determining the relative energies of these stationary points. The energy difference between reactants and the highest-energy transition state gives the activation energy, which governs the reaction rate.

Analyzing Transition States: Examining the geometry of transition states to understand the bond-breaking and bond-forming processes. For example, in a Suzuki coupling reaction, DFT can model the key steps of oxidative addition, transmetallation, and reductive elimination, providing insights into the role of the catalyst and reaction conditions. researchgate.net This predictive capability is invaluable for optimizing existing synthetic routes and designing new ones.

Comprehensive Composition and Configuration Analysis by Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry

A full understanding of a chemical substance requires unambiguous determination of its elemental composition and three-dimensional structure. The combination of ultrahigh-resolution mass spectrometry (UHRMS) and trapped ion mobility spectrometry (TIMS) provides a powerful platform for this purpose. acs.orgnih.gov

Ultrahigh-Resolution Mass Spectrometry (UHRMS): UHRMS techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), provide exceptionally high resolving power and sub-ppm mass accuracy. nih.gov When a sample of this compound is analyzed by UHRMS, the resulting data allows for the unambiguous assignment of its elemental formula (C₉H₂Br₄O₁S₂) from its precise mass-to-charge ratio (m/z). This technique is crucial for differentiating the target compound from other species with the same nominal mass but different elemental compositions, which is particularly important when analyzing complex reaction mixtures or environmental samples. researchgate.net

Trapped Ion Mobility Spectrometry (TIMS): While UHRMS provides elemental composition, it cannot distinguish between isomers (molecules with the same formula but different structures). Trapped Ion Mobility Spectrometry (TIMS) separates ions in the gas phase based on their size, shape, and charge. uva.nl This separation provides an ion's collisional cross-section (CCS), a physical property related to its three-dimensional structure. news-medical.net

The utility of TIMS in analyzing this compound includes:

Isomer Separation: TIMS can separate the target molecule from any potential positional isomers (e.g., bis(2,4-dibromothiophen-3-yl)methanone) that would be indistinguishable by mass spectrometry alone. nih.govresearchgate.net

Structural Information: The experimentally measured CCS value can be compared with theoretical CCS values calculated from DFT-optimized structures. A match between the experimental and theoretical CCS provides strong evidence for the molecule's specific conformation in the gas phase.

Purity Assessment: By coupling TIMS with mass spectrometry (TIMS-MS), a two-dimensional separation is achieved (based on mobility and m/z). This enhances the peak capacity and allows for the detection of low-level isomeric impurities that might otherwise go unnoticed. nih.gov

Together, UHRMS and TIMS offer a comprehensive analytical workflow, providing high-confidence identification through precise mass measurement and isomer-specific structural characterization. acs.orgnih.gov

Applications in Materials Science and Organic Electronics

Precursor for Conjugated Polymers and Oligomers

The compound is a key precursor for the synthesis of conjugated polymers and oligomers, which are foundational materials in organic electronics. The dibromo-functionality allows for facile carbon-carbon bond formation through cross-coupling reactions, yielding extended π-conjugated systems. These systems are essential for charge transport in electronic devices.

Thiophene-based polymers are a major class of conducting polymers, and Bis(2,5-dibromothiophen-3-yl)methanone derivatives are instrumental in their synthesis. researchgate.net The design of these polymers often involves creating donor-acceptor architectures to tune the bandgap and improve performance in devices like organic light-emitting diodes and photovoltaics. researchgate.net

Various synthetic strategies have been developed for thiophene-based polymers, ranging from oxidative polymerization to direct arylation polycondensation. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Kumada-type polymerization, are particularly effective. nih.govrsc.org For instance, the polymerization of 2,3-dibromothiophene (B118489) using a nickel catalyst was an early success in producing regular poly(thiophene-2,5-diyl). nih.govrsc.org The choice of catalyst is crucial; nickel catalysts often lead to highly regioregular polymers, while palladium catalysts can result in more random structures depending on the ligands used. nih.gov

| Polymerization Method | Catalyst/Reagent Example | Key Feature |

| Kumada Coupling | Nickel-based catalysts | Produces regular polythiophenes |

| Rieke Method | Rieke Zinc (Zn*) | Generates regioselective intermediates |

| Direct Arylation Polycondensation | Palladium catalysts | Creates donor-acceptor alternating polymers |

| Oxidative Polymerization | Iron (III) chloride (FeCl₃) | Can be performed in solid-state |

The performance of thiophene-based polymers in electronic devices is highly dependent on their regioregularity and molecular weight. researchgate.netosti.gov Regioregularity refers to the specific orientation of monomer units within the polymer chain. For substituted thiophenes, this typically involves controlling the head-to-tail (HT) couplings. nih.gov High regioregularity promotes better molecular packing and, consequently, higher charge carrier mobility. researchgate.net

Methods like the McCullough and Rieke methods were pivotal in achieving high percentages of HT couplings in poly(3-alkylthiophene)s (P3ATs). nih.gov More advanced techniques use external initiators with specific catalyst ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), to achieve controlled chain-growth polymerization. nih.gov This allows for precise control over the molecular weight and results in polymers with narrow molecular weight distributions (low dispersity, Đ). nih.govnih.gov The ability to control these parameters is crucial for optimizing the properties of the final material for specific applications. researchgate.netnih.gov

The morphology and crystal structure of polymers derived from dibromothiophene precursors are critical to their function and are typically investigated using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD). researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymeric materials. For instance, in studies of PEDOT and PEDTT synthesized via solid-state polymerization, SEM analysis shows that the polymers retain some of the crystal structure of their monomers. researchgate.netresearchgate.net

X-ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of the polymers. It can confirm the degree of crystallinity and the retention of monomer crystal structure in polymers produced by solid-state polymerization. researchgate.netresearchgate.net

These characterization techniques are essential for correlating the synthesis conditions with the resulting polymer structure and, ultimately, its electronic properties.

Role in Organic Solar Cell Applications

Polymers derived from thiophene-based precursors are central to the development of organic solar cells (OSCs). mdpi.com The compound Bis(2-iodothiophen-3-yl)methanone, a close analog, is noted as an important intermediate for synthesizing conjugated polymers for OSCs. nih.gov These polymers typically function as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative or other non-fullerene acceptor. mdpi.comstanford.edu

The efficiency of an OSC is influenced by the polymer's ability to absorb light, transport charge carriers (holes), and efficiently transfer electrons to the acceptor material. stanford.edu For example, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been investigated as a donor material, achieving efficiencies of 2.3% in blends with a fullerene acceptor. stanford.edu The design of novel donor polymers, such as those incorporating tetrathienylthiophene units, aims to broaden the absorption spectrum and optimize the energy levels for better device performance. mdpi.com Recent advancements in dye-sensitized solar cells (DSCs) have also utilized bis-hexylthiophene as a π-linker in organic photosensitizers, achieving power conversion efficiencies as high as 13.7%. nih.govresearchgate.net

| Polymer/Dye | Application | Key Finding |

| pBTTT | Organic Solar Cell (Donor) | Achieved 2.3% efficiency with a fullerene acceptor. stanford.edu |

| TTT-co-P3HT | Organic Solar Cell (Donor) | Showed a broader electrochemical and optical band-gap compared to P3HT. mdpi.com |

| H7 Dye (with bis-hexylthiophene linker) | Dye-Sensitized Solar Cell | Enabled a high open-circuit voltage (1.22 V) and 13.7% efficiency in a co-sensitized device. nih.govresearchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers

While direct integration of this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, the use of functionalized organic linkers is a cornerstone of MOF design. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. uchicago.edu The properties of a MOF, such as pore size, surface area, and catalytic activity, can be tuned by carefully selecting the organic linker.

The synthesis of new MOFs often employs functionalized linkers to create materials with specific properties. rsc.org For example, amino-functionalized linkers can be used to create porous Bi-MOFs that can undergo post-synthetic modification. rsc.org Thiophene-containing linkers are of interest for creating MOFs with unique electronic properties or catalytic activities. The dibromo functionality of this compound offers potential for post-synthetic modification within a MOF structure, allowing for the introduction of new functional groups after the framework has been assembled. This could lead to the development of MOFs with applications in areas such as selective CO2 capture and catalysis. semanticscholar.org

Development of Functionalized Thiophene (B33073) Monomers for Advanced Electronic Materials

This compound serves as a foundational precursor for synthesizing more complex, functionalized thiophene monomers. The two bromine atoms on the thiophene rings are highly reactive sites, making the molecule an ideal candidate for various cross-coupling reactions.

Key Research Findings:

The functionalization of dibrominated thiophenes is a cornerstone of modern materials chemistry for creating soluble and processable conjugated polymers with tailored properties. nih.gov The primary methods for transforming molecules like this compound into new monomers involve transition-metal-catalyzed reactions, such as Suzuki, Stille, and direct arylation polymerization (DArP) couplings. nih.govrsc.org These reactions replace the bromine atoms with a wide variety of other chemical groups. nih.gov

For instance, Suzuki coupling reactions could be employed to couple the dibrominated methanone (B1245722) with arylboronic acids or esters. nih.gov This would extend the π-conjugated system, a critical factor for enhancing the electronic and optoelectronic properties of the resulting material. rsc.org The introduction of solubilizing side chains, such as alkyl or alkoxy groups, is a common strategy to improve the processability of the resulting polymers, which are otherwise often insoluble. nih.gov

The central ketone group in this compound is a significant feature. As an electron-withdrawing group, it would be expected to lower the energy levels (HOMO and LUMO) of polymers derived from it. This electronic modification is a key strategy for tuning the bandgap of materials for specific applications in electronic devices.

| Reaction Type | Reactant for Replacing Bromine | Catalyst System (Typical) | Purpose of Functionalization |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid/Ester | Palladium-based (e.g., Pd(PPh₃)₄) | Extend conjugation, build copolymers |

| Stille Coupling | Organostannane (e.g., Aryl-Sn(Alkyl)₃) | Palladium-based | Form C-C bonds, create complex polymers |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Nickel-based (e.g., Ni(dppp)Cl₂) | Polymerize monomers into polythiophenes |

| Direct Arylation Polymerization (DArP) | Aromatic C-H bond | Palladium-based | Greener, more atom-economical polymerization |

Investigation in Optoelectronic Device Architectures

While direct studies of this compound in optoelectronic devices are not available, its structural analogue, Bis(2-iodothiophen-3-yl)methanone , is recognized as an important intermediate for creating conjugated polymers specifically for organic solar cell applications. The principles governing the use of the iodo-analogue are directly applicable to the bromo-compound, as both serve as monomers for polymerization.

Detailed Research Findings:

Thiophene-based conjugated polymers are among the most extensively studied materials for organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). pkusz.edu.cnresearchgate.net The polymerization of dibrominated monomers like this compound would lead to the formation of a polythiophene derivative. The properties of this polymer would be heavily influenced by the ketone linkage.

In the context of an organic solar cell , the polymer would typically function as the electron donor material in the active layer, blended with an electron acceptor. mdpi.com The energy levels of the polymer, influenced by the electron-withdrawing ketone, would be critical for achieving efficient charge separation at the donor-acceptor interface. researchgate.net

The performance of devices using such polymers is characterized by several key metrics, as exemplified by data from studies on various advanced polythiophene systems.

| Device Type | Key Performance Metric | Typical Range for High-Performance Polythiophenes | Governing Factors |

|---|---|---|---|

| Organic Solar Cell (OSC) | Power Conversion Efficiency (PCE) | >17% nih.gov | Bandgap, energy level alignment, morphology |

| Organic Field-Effect Transistor (OFET) | Hole Mobility (μh) | 0.1 - 10 cm²/Vs | Polymer crystallinity, chain packing, purity |

| Organic Electrochemical Transistor (OECT) | Transconductance (gm) | 1 - 100 mS | Ionic conductivity, film morphology |

| Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (EQE) | 5 - 20% | Luminescence efficiency, charge balance |

The development of novel thiophene-based polymers, potentially derived from precursors like this compound, continues to be a vibrant area of research aimed at pushing the efficiency and stability of organic electronic devices. rsc.org

Future Research Directions and Theoretical Advancements

Exploration of Asymmetric Functionalization Strategies for Bis(dibromothiophen-3-yl)methanone

The development of chiral materials derived from thiophene-based compounds is an area of growing interest due to their potential applications in asymmetric catalysis and chiroptical devices. However, the asymmetric functionalization of bis(2,5-dibromothiophen-3-yl)methanone remains largely unexplored. Future research should focus on the development of catalytic asymmetric methods to introduce chirality into this molecule.

One promising avenue is the use of chiral catalysts to control the selective functionalization of the thiophene (B33073) rings. rsc.orgresearchgate.netnih.gov Strategies could involve catalytic asymmetric dearomatization, allowing for the stereoselective synthesis of complex three-dimensional structures. rsc.orgresearchgate.netnih.gov Organocatalytic domino reactions, which have been successfully employed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, could also be adapted for this compound. nih.govacs.org The development of new chiral ligands specifically designed for the stereoselective functionalization of dibrominated thiophenes is a critical step in this direction. mdpi.comiaea.org

Potential Asymmetric Functionalization Approaches:

| Strategy | Catalyst Type | Potential Products |

| Asymmetric C-H Functionalization | Chiral Transition Metal Complexes (e.g., Pd, Rh, Ir) | Chiral bi- and polythiophenes with axial chirality |

| Asymmetric Cross-Coupling | Chiral Ligands with Transition Metals (e.g., Ni, Pd) | Enantioenriched functionalized methanones |

| Catalytic Asymmetric Dearomatization | Chiral Brønsted Acids or Bases | Chiral spirocyclic thiophene derivatives |

| Organocatalytic Domino Reactions | Chiral Amines, Phosphines, or Thioureas | Highly functionalized, stereochemically complex thiophene derivatives |

The successful implementation of these strategies would not only provide access to a new class of chiral thiophene-based materials but also contribute to a deeper understanding of asymmetric synthesis on heterocyclic scaffolds.

Development of Greener Synthetic Routes and Catalytic Systems

While effective, traditional synthetic methods for thiophene derivatives often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Future research must prioritize the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives.

A key focus should be on the implementation of green chemistry principles, such as atom economy and the use of renewable feedstocks and safer solvents. rsc.orgrsc.orgrsc.org Direct arylation polymerization (DArP) represents a promising greener alternative to traditional cross-coupling reactions for the synthesis of polythiophenes, as it reduces the number of synthetic steps and avoids the use of organometallic reagents. researchgate.netresearchgate.net The application of DArP to monomers derived from this compound could lead to more sustainable production of conjugated polymers.

Furthermore, the exploration of novel catalytic systems is crucial. This includes the development of highly active and selective palladium catalysts for direct C-H arylation that can operate under milder conditions and in greener solvents like water or bio-derived ethers. rsc.orgrsc.org The use of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of the synthetic process.

Comparison of Synthetic Routes:

| Method | Advantages | Disadvantages |

| Traditional Cross-Coupling (e.g., Stille, Suzuki) | High yields, good functional group tolerance | Use of toxic organotin reagents, generation of stoichiometric byproducts |

| Direct Arylation Polymerization (DArP) | Higher atom economy, fewer synthetic steps, avoids organometallic reagents | Can sometimes lead to lower molecular weights and defects in the polymer chain |

| Flow Chemistry | Enhanced reaction control, improved safety, potential for scalability | Requires specialized equipment |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be a challenge |

Advanced Theoretical Modeling of Structure-Property Relationships in Derived Materials

Computational modeling is a powerful tool for understanding and predicting the properties of materials at the molecular level. For materials derived from this compound, advanced theoretical modeling will be instrumental in guiding the design of new materials with tailored electronic and optical properties.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of polymers and small molecules derived from this building block. nih.govtandfonline.commdpi.com Such calculations can predict key parameters like HOMO/LUMO energy levels, band gaps, and charge carrier mobilities, which are crucial for applications in organic electronics. acs.org By systematically modifying the chemical structure in silico, researchers can screen for promising candidates before undertaking time-consuming and resource-intensive laboratory synthesis. dntb.gov.ua

Future theoretical work should also focus on modeling the morphology and packing of these materials in the solid state, as these factors play a critical role in determining the performance of organic electronic devices. Molecular dynamics simulations can provide insights into the self-assembly and thin-film formation of these materials, helping to establish a clearer understanding of the structure-property relationships. researchgate.netnih.gov

Key Parameters for Theoretical Investigation:

| Property | Computational Method | Relevance |

| Electronic Structure (HOMO/LUMO, Band Gap) | DFT, TD-DFT | Determines optical and electronic properties |

| Molecular Geometry (Torsion Angles, Planarity) | DFT | Influences conjugation length and charge transport |

| Charge Transport Properties | Kinetic Monte Carlo, Marcus Theory | Predicts charge carrier mobility in devices |

| Solid-State Packing and Morphology | Molecular Dynamics, Quantum Mechanics/Molecular Mechanics (QM/MM) | Impacts thin-film properties and device performance |

Design of Novel Architectures for Enhanced Performance in Organic Electronics

This compound serves as a versatile building block for the creation of novel conjugated materials for organic electronics. researchgate.net Future research should focus on designing innovative molecular architectures that can lead to enhanced performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

One promising direction is the synthesis of donor-acceptor (D-A) copolymers, where the methanone (B1245722) unit can act as an electron-withdrawing moiety. By pairing it with suitable electron-donating co-monomers, it should be possible to tune the band gap and energy levels of the resulting polymers for specific applications. rsc.org The introduction of different side chains can also be used to control the solubility, processability, and solid-state packing of the materials. rsc.org

Furthermore, the development of non-fullerene acceptors (NFAs) based on this core structure could be a fruitful area of research for OPVs. The rigid and electron-deficient nature of the bis(thiophen-3-yl)methanone core could be advantageous for creating NFAs with high electron mobility and tailored absorption spectra. The synthesis of star-shaped molecules and dendrimers based on this building block could also lead to materials with unique properties and improved device performance. researchgate.net

Potential Device Architectures:

| Device Type | Desired Material Properties | Potential Molecular Design Strategy |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability | Linear, rigid polymer backbones; crystalline small molecules |

| Organic Photovoltaics (OPVs) | Broad absorption, appropriate energy level alignment, good morphology | Donor-acceptor copolymers, non-fullerene acceptors |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color | Introduction of emissive chromophores, control of aggregation-induced emission |

In-Situ Characterization Techniques for Understanding Reaction Mechanisms and Material Formation

To optimize the synthesis of materials derived from this compound and to better understand their device physics, the use of in-situ and operando characterization techniques is essential. jos.ac.cnkcl.ac.ukacs.orgacs.org These techniques allow for the real-time monitoring of chemical reactions and the dynamic changes that occur in materials during device operation.

For example, in-situ Raman or infrared spectroscopy can be used to follow the progress of polymerization reactions, providing valuable information about reaction kinetics and the formation of intermediates. figshare.com This can help in optimizing reaction conditions to achieve higher molecular weights and fewer defects in the final polymer. Real-time monitoring of Suzuki and Stille coupling reactions has been demonstrated to provide mechanistic insights that can lead to more efficient catalytic processes. unipd.itubc.cascispace.comacs.org

In the context of organic electronic devices, operando techniques such as grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) can be used to study the evolution of the thin-film morphology during processing and operation. researchgate.net Operando spectroscopic methods can probe the electronic states of the material under an applied bias, providing a deeper understanding of charge transport and degradation mechanisms. acs.orgacs.orgresearchgate.net

Applicable In-Situ and Operando Techniques:

| Technique | Information Gained | Application Area |

| In-Situ Raman/IR Spectroscopy | Reaction kinetics, intermediate formation, endpoint determination | Monitoring polymerization reactions |

| In-Situ UV-Vis-NIR Spectroscopy | Changes in electronic structure, aggregation behavior | Studying material formation and degradation |

| Operando Grazing-Incidence X-ray Diffraction (GIXD) | Evolution of crystal structure and molecular orientation | Characterizing thin films during device operation |

| Operando Atomic Force Microscopy (AFM) | Changes in surface morphology and nanostructure | Investigating degradation and charge trapping in devices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.